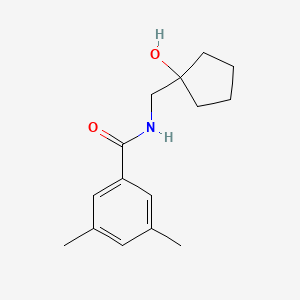

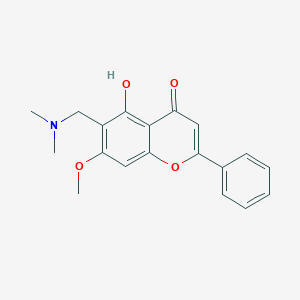

![molecular formula C12H15N3O2S B2524016 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 1008211-84-4](/img/structure/B2524016.png)

2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a thienopyrimidine derivative . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions. For example, they can react with benzoylisothiocyanate to give N-benzoylthiourea derivatives, which can then undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry . The empirical formula can be determined based on the elemental composition of the compound .科学的研究の応用

Antihyperlipaemic Activity

A series of 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones were synthesized and found to exhibit antihyperlipaemic activity in animal models. The most active compound demonstrated serum triglyceride lowering activity comparable to clofibrate and riboflavin tetrabutyrate, showing promise for managing hyperlipidemia (Shishoo et al., 1990). Similarly, another study synthesized a series of 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones and reported their antihyperlipaemic activity, comparable to gemfibrozil, in albino rats (Gadad et al., 1996).

Antidepressant-like Activity

Selective corticotropin-releasing factor type-1 (CRF1) receptor antagonists, including a thieno[2,3-d]pyrimidin derivative, were evaluated for antidepressant-like activity in mice. Subchronic dosing significantly decreased immobility time in the tail suspension test without impairing general locomotor activity, indicating potential antidepressant-like effects (Nielsen et al., 2004).

Serotonin Receptor Interaction

Thienopyrroles, potential bioisosteres of N,N-dimethyltryptamine, were synthesized and evaluated for hallucinogen-like activity and interaction with serotonin receptors. The study found that these compounds did not substitute for LSD or DOI but fully substituted for the 5-HT1A agonist LY293284. This suggests that the thienopyrrole serves as a potent bioisostere for the indole nucleus in compounds that bind to the serotonin 5-HT1A receptor (Blair et al., 1999).

Inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3)

Thieno[2,3-d]pyrimidine derivatives were identified and optimized as selective VEGFR3 inhibitors. These compounds, particularly 38k, showed significant inhibition of proliferation and migration of VEGF-C-induced human dermal lymphatic endothelial cells, MDA-MB-231, and MDA-MB-436 cells by inactivating the VEGFR3 signaling pathway, indicating potential as a therapeutic agent for metastatic breast cancer (Li et al., 2021).

Cardiotonic Activity

Novel pyrimidine derivatives, including thieno[2,3-d]pyrimidines, were synthesized and evaluated for their cardiotonic activity. The most effective positive inotropic agent identified was 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid. The study provided insights into the relationship between structure and inotropic activity for this series of compounds (Dorigo et al., 1996).

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, thienopyrimidines are known to exhibit a wide range of biological activities. For example, some compounds have shown remarkable anticancer activity . They are also known to possess antimicrobial activity .

将来の方向性

Thienopyrimidines have attracted great interest due to their valuable pharmacological properties . Future research could focus on further exploring the biological activities of these compounds and developing more selective and active agents . Additionally, new synthetic approaches could be explored to improve the efficiency of thienopyrimidine synthesis .

特性

IUPAC Name |

2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-5-7(3)18-11-9(5)10(14-8(4)15-11)13-6(2)12(16)17/h6H,1-4H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXJXKFUFXNTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)NC(C)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)

![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)

![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)

![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)

![7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523950.png)

![2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2523951.png)

![N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2523955.png)